

Application Notes and Protocols: D-Arabitol-13C-2 in Microbial Stress Response Studies

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Compound of Interest

Compound Name: D-Arabitol-13C-2

Cat. No.: B12391066

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Introduction

D-arabitol is a five-carbon sugar alcohol (polyol) that plays a crucial role as a compatible solute in many microorganisms, particularly fungi. Under conditions of environmental stress, such as high osmolarity (osmotic stress), microbes accumulate D-arabitol to maintain cellular turgor and protect enzymatic functions without interfering with normal metabolism.^{[1][2][3]} The study of D-arabitol synthesis and catabolism is therefore central to understanding microbial survival mechanisms and identifying potential targets for antimicrobial agents.

The use of stable isotope-labeled compounds, such as **D-Arabitol-13C-2**, provides a powerful method for tracing metabolic pathways in real-time.^{[4][5]} By introducing a "heavy" carbon isotope at a specific position, researchers can track the flow of carbon atoms through metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[6][7]} This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of reaction rates (fluxes) within the cell, offering a dynamic view of metabolic rewiring in response to stress.^{[8][9][10][11]}

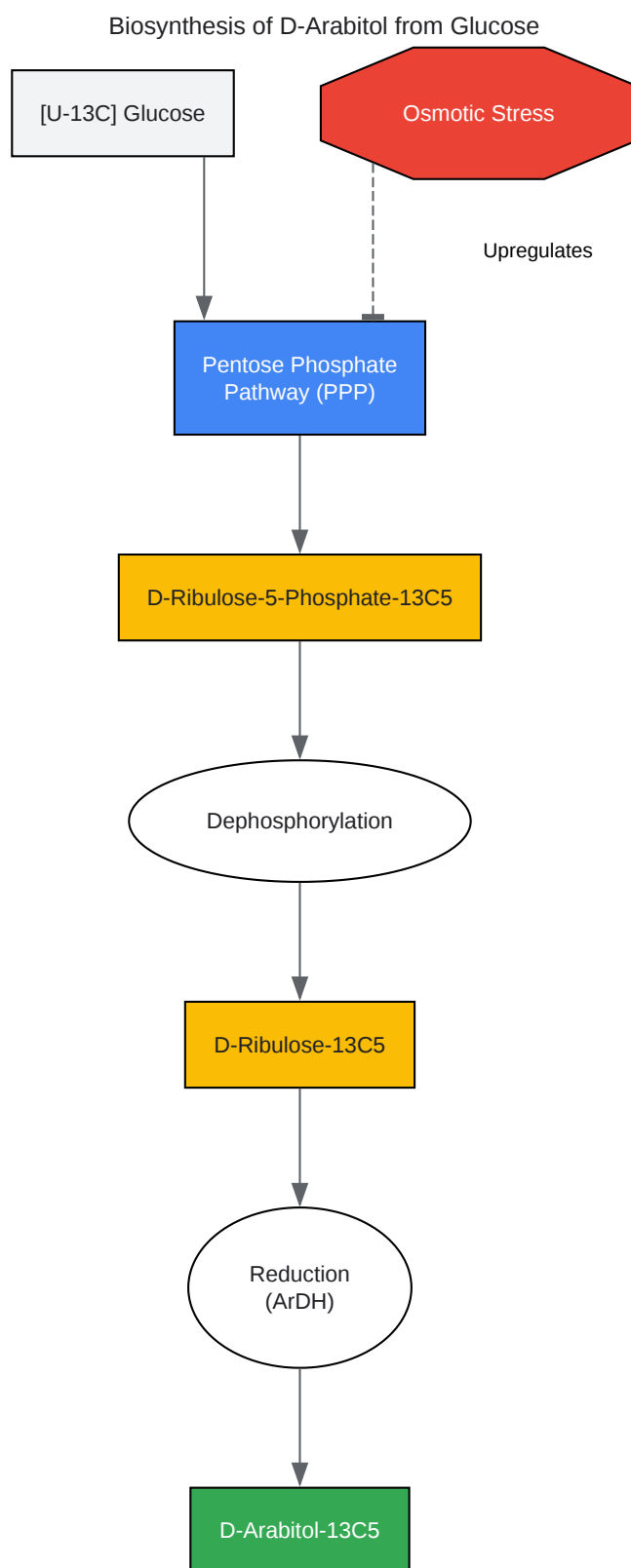
These application notes provide detailed protocols and conceptual frameworks for using **D-Arabitol-13C-2** and related 13C-labeled precursors to investigate microbial stress responses.

Application Note 1: Quantifying D-Arabitol Biosynthesis under Osmotic Stress via ^{13}C -Labeled Glucose

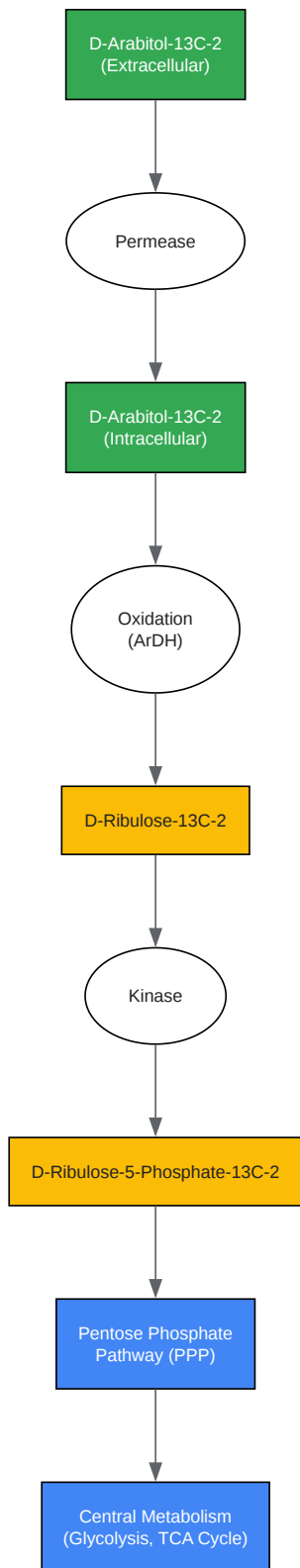
A primary application in stress response studies is to quantify the rate of D-arabitol synthesis when a microbe is exposed to a stressor. This is typically achieved by providing a uniformly labeled carbon source, such as $[\text{U-}^{13}\text{C}]$ -glucose, and measuring the incorporation of ^{13}C into the D-arabitol pool. In many fungi, D-arabitol is synthesized from the pentose phosphate pathway (PPP) intermediate D-ribulose-5-phosphate.^{[12][13][14]}

D-Arabitol Biosynthetic Pathway

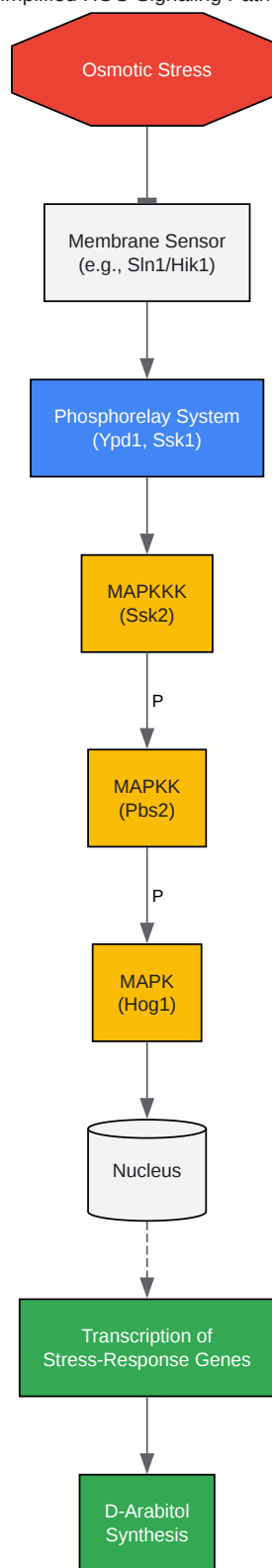
The diagram below illustrates the synthesis of D-arabitol from glucose via the pentose phosphate pathway. Tracing ^{13}C atoms from labeled glucose through this pathway allows for the quantification of its activity under stress.

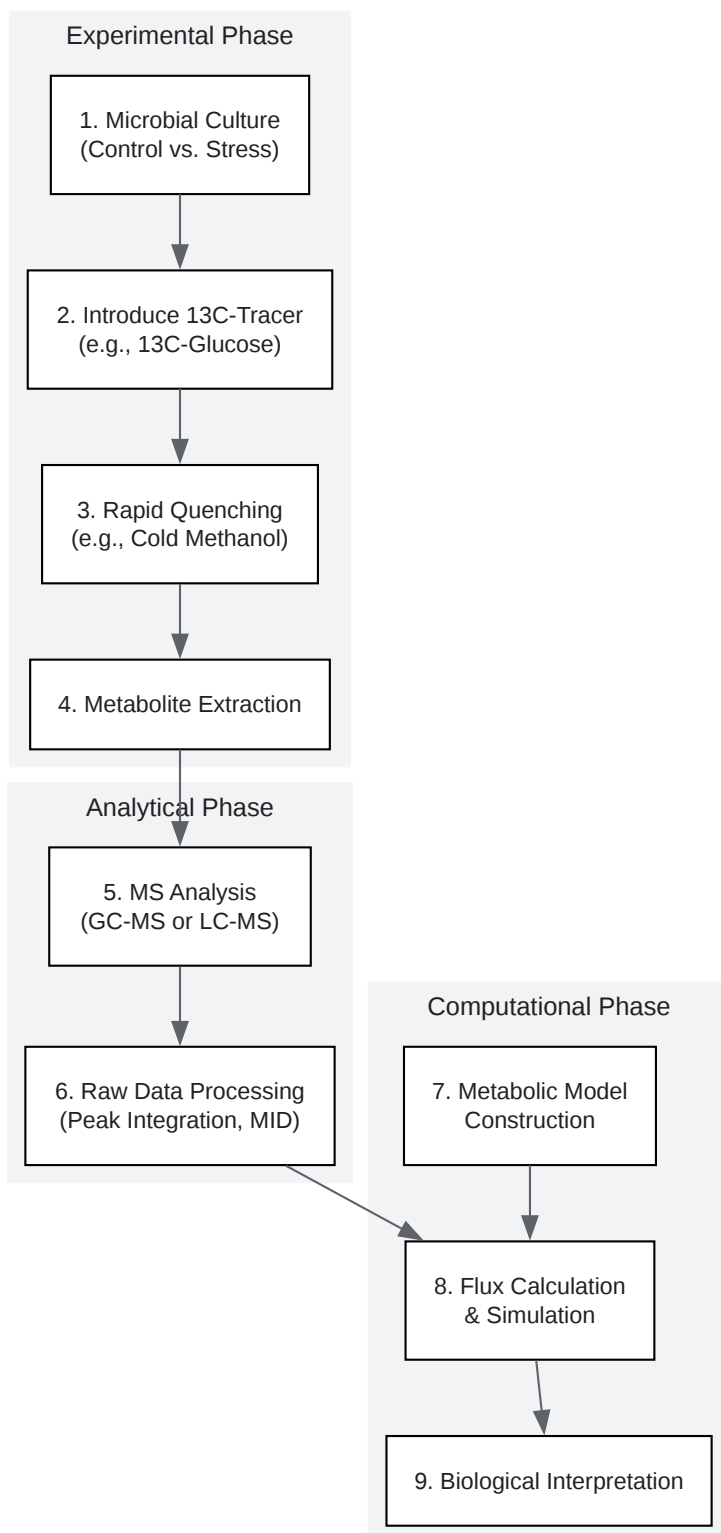


Catabolism of D-Arabitol-13C-2



Simplified HOG Signaling Pathway



General Workflow for ^{13}C -MFA[Click to download full resolution via product page](#)

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